![molecular formula C11H15N7O5.ClH B1148892 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride CAS No. 130052-31-2](/img/structure/B1148892.png)
1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride is a complex organic compound that belongs to the class of nucleosides This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a hydroxyguanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose derivative, is attached to the purine base through glycosidic bond formation.
Introduction of the Hydroxyguanidine Group: The hydroxyguanidine group is introduced through a reaction with hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes:
Dissolution in Solvents: The product is dissolved in solvents like dimethylsulfoxide.
Chemical Reactions Analysis
Types of Reactions
1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted nucleosides.
Scientific Research Applications
1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis and repair.
Pathways Involved: It affects pathways related to DNA replication and transcription, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Guanosine: A nucleoside with a similar structure but lacks the hydroxyguanidine group.
Inosine: Another nucleoside that differs in the purine base structure.
Uniqueness
1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride is unique due to its hydroxyguanidine group, which imparts distinct chemical and biological properties compared to other nucleosides .
Biological Activity
The compound 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine; hydrochloride is a derivative of guanidine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a purine base and a hydroxymethyl-substituted oxolane. Its chemical formula and structural features contribute to its biological activity, particularly in modulating nitric oxide synthase (NOS) pathways.
1. Nitric Oxide Synthase Inhibition
Research indicates that derivatives of guanidine, particularly 1-amino-2-hydroxyguanidine, exhibit potent inhibition of inducible nitric oxide synthase (iNOS). This inhibition is crucial in conditions such as endotoxic shock, where excessive nitric oxide production can lead to multiple organ dysfunction. Studies demonstrate that treatment with 1-amino-2-hydroxyguanidine significantly reduces iNOS activity in various tissues, including the liver and lungs, thereby alleviating metabolic acidosis and organ dysfunction caused by endotoxemia .
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of guanidine derivatives. For instance, compounds structurally similar to the target compound have shown significant in vitro anticancer activity against various cancer cell lines, with growth inhibition concentrations (GI50) in the low micromolar range (1.62 - 1.86 μM). These findings suggest that modifications in the guanidine structure can enhance anticancer efficacy .
The biological activity of this compound is largely attributed to its ability to interact with NOS enzymes. The oxidation of guanidines to nitric oxide (NO) by iNOS plays a pivotal role in various physiological and pathological processes. The presence of N-hydroxyguanidines enhances this interaction, potentially leading to increased NO production under certain conditions .
Case Study 1: Endotoxic Shock Model
In a controlled study involving rats subjected to lipopolysaccharide (LPS) infusion to induce endotoxic shock, treatment with 1-amino-2-hydroxyguanidine resulted in:
- Reduction in serum nitrite levels : From 11.0 ± 0.8 pM to 6.5 ± 0.7 pM (P < 0.05).
- Decreased iNOS activity : Significant reductions were observed in lung and liver homogenates from treated animals.
- Improvement in metabolic parameters : Attenuation of metabolic acidosis was noted, indicating protective effects on organ function .
Case Study 2: Anticancer Efficacy
A series of guanidine derivatives were evaluated for their anticancer properties at the National Cancer Institute:
- Compounds demonstrated a broad spectrum of activity against tested cancer cell lines.
- The most potent compounds exhibited GI50 values ranging from 1.62 μM to 1.86 μM, indicating their potential as therapeutic agents against malignancies .
Data Summary
Properties
IUPAC Name |
1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O5.ClH/c12-11(13)18(22)9-5-8(14-2-15-9)17(3-16-5)10-7(21)6(20)4(1-19)23-10;/h2-4,6-7,10,19-22H,1H2,(H3,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZIZZGPBZNQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)N(C(=N)N)O)N=CN2C3C(C(C(O3)CO)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669543 |
Source
|
Record name | N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130052-31-2 |
Source
|
Record name | N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.